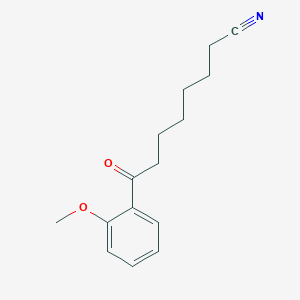

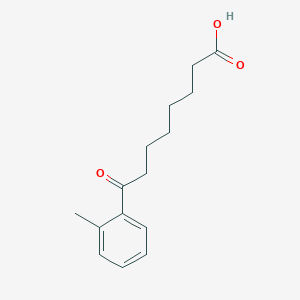

8-(2-Methylphenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(2-Methylphenyl)-8-oxooctanoic acid, also known as MOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of octanoic acid, and its unique chemical structure makes it an excellent candidate for use in scientific research.

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound could be explored for the development of new drugs. Its structure allows for the potential creation of novel molecules that can interact with biological targets. For instance, modifications to the benzylic position could lead to compounds with improved pharmacokinetic properties or reduced toxicity .

Bioactive Molecule Development

The benzylic position of 8-(2-Methylphenyl)-8-oxooctanoic acid can undergo oxidation to form a carboxylic acid group, which is a common functional group in bioactive molecules. This transformation can be used to synthesize compounds with antibacterial, antiviral, or cytotoxic activities, which are valuable in the development of new therapies .

Agrochemical Research

In agrochemical research, derivatives of 8-(2-Methylphenyl)-8-oxooctanoic acid could be investigated for their potential as pesticides or herbicides. The ability to create a variety of derivatives means that compounds with specific action mechanisms against pests or weeds could be developed .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, potentially altering cellular processes.

Biochemical Pathways

Similar compounds have been found to affect various metabolic and signaling pathways . The compound’s effects on these pathways can lead to downstream effects on cellular processes and overall physiology.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine and feces . The compound’s ADME properties can significantly impact its bioavailability and therapeutic efficacy.

Result of Action

Similar compounds have been found to have various effects, such as modulating enzyme activity, altering cellular signaling, and affecting gene expression . These effects can lead to changes in cellular function and overall physiology.

Action Environment

The action, efficacy, and stability of 8-(2-Methylphenyl)-8-oxooctanoic acid can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

properties

IUPAC Name |

8-(2-methylphenyl)-8-oxooctanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-12-8-6-7-9-13(12)14(16)10-4-2-3-5-11-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCMYNVWEBCTME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645284 |

Source

|

| Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2-Methylphenyl)-8-oxooctanoic acid | |

CAS RN |

898765-36-1 |

Source

|

| Record name | 2-Methyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(2-Methylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)